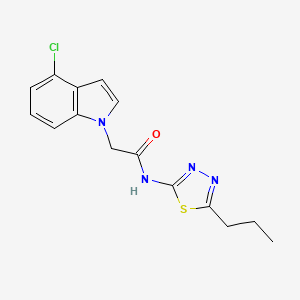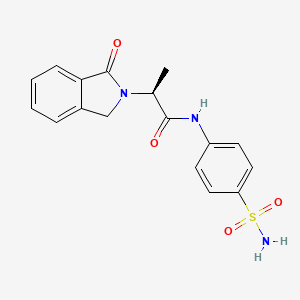![molecular formula C23H22N2O4 B11002650 N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002650.png)
N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound A , is a synthetic organic compound with an intriguing structure. Let’s break it down:
N-[4-(benzyloxy)phenyl]: This part of the compound consists of a benzene ring substituted with a benzyloxy group (C₆H₅OCH₂-).
1-(furan-2-ylmethyl): The furan ring (a five-membered heterocycle containing an oxygen atom) is attached to the central pyrrolidine ring.
5-oxopyrrolidine-3-carboxamide: The core structure is a pyrrolidine ring with a carboxamide group (CONH₂) at position 3 and a ketone (oxo) group at position 5.
Preparation Methods
Synthetic Routes:: The synthesis of Compound A involves several steps One common approach is via multistep reactions, starting from commercially available starting materials
Benzyl Ether Formation: The benzyloxy group is introduced by reacting phenol with benzyl bromide or benzyl chloride.
Furan Ring Formation: Furan-2-carboxaldehyde undergoes a cyclization reaction to form the furan ring.
Pyrrolidine Ring Formation: The furan ring is then reacted with an appropriate amine (e.g., 1,4-diaminobutane) to form the pyrrolidine ring.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the pyrrolidine compound with an appropriate carboxylic acid derivative (e.g., acetic anhydride).
Industrial Production:: While Compound A may not be produced on an industrial scale, its synthesis can be optimized for larger-scale production by fine-tuning reaction conditions and using efficient catalysts.
Chemical Reactions Analysis
Compound A can participate in various chemical reactions:
Oxidation: The ketone group (5-oxo) can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, sodium borohydride (NaBH₄) is commonly used for reduction reactions.
Scientific Research Applications
Compound A’s applications span multiple fields:
Medicine: Investigate its potential as an antimicrobial agent or explore its interactions with biological targets.
Chemistry: Use it as a building block for more complex molecules.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The precise mechanism of action for Compound A remains an area of research. It likely interacts with specific cellular targets, affecting metabolic pathways or signaling cascades.
Comparison with Similar Compounds
While Compound A is unique due to its specific substituents, similar compounds include other pyrrolidine derivatives with different functional groups.
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O4/c26-22-13-18(14-25(22)15-21-7-4-12-28-21)23(27)24-19-8-10-20(11-9-19)29-16-17-5-2-1-3-6-17/h1-12,18H,13-16H2,(H,24,27) |
InChI Key |
ASFINWBFEWFMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11002568.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B11002569.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B11002574.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002579.png)
![N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1H-indole-2-carboxamide](/img/structure/B11002587.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11002592.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11002598.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B11002602.png)


![4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one](/img/structure/B11002660.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11002664.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B11002669.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002672.png)
